molecular formula C15H14BrNO4S B15283075 3-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

3-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B15283075
M. Wt: 384.2 g/mol
InChI Key: QGPZHJZWQSKSCN-UHFFFAOYSA-N
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Description

3-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common route includes the bromination of 4,5-dimethylphenyl followed by sulfonylation to introduce the sulfonamide group. The final step involves coupling this intermediate with 3-aminobenzoic acid under suitable reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, this reaction can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like nitro or halogen groups.

Scientific Research Applications

3-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5-dimethylbenzenesulfonamide: Similar structure but lacks the benzoic acid moiety.

    3-Aminobenzoic acid: Similar core structure but lacks the sulfonamide group.

    2-Bromo-4,5-dimethylbenzoic acid: Similar structure but lacks the sulfonamide group.

Uniqueness

3-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both the sulfonamide and benzoic acid groups, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C15H14BrNO4S

Molecular Weight

384.2 g/mol

IUPAC Name

3-[(2-bromo-4,5-dimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H14BrNO4S/c1-9-6-13(16)14(7-10(9)2)22(20,21)17-12-5-3-4-11(8-12)15(18)19/h3-8,17H,1-2H3,(H,18,19)

InChI Key

QGPZHJZWQSKSCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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